molecular formula C13H24O B8494504 3-(5-Methoxyheptyl)cyclopent-1-ene CAS No. 89672-08-2

3-(5-Methoxyheptyl)cyclopent-1-ene

Cat. No.: B8494504
CAS No.: 89672-08-2
M. Wt: 196.33 g/mol
InChI Key: HNHDVERBMSYLPY-UHFFFAOYSA-N
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Description

3-(5-Methoxyheptyl)cyclopent-1-ene is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

89672-08-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3-(5-methoxyheptyl)cyclopentene

InChI

InChI=1S/C13H24O/c1-3-13(14-2)11-7-6-10-12-8-4-5-9-12/h4,8,12-13H,3,5-7,9-11H2,1-2H3

InChI Key

HNHDVERBMSYLPY-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC1CCC=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A three-neck, round-bottomed flask containing magnesium metal turnings (7.2 g, 0.299 moles), is equipped with a Friedrich condenser and kept under a nitrogen atmosphere. Tetrahydrofuran (300 ml) is added and the contents are allowed to stir. A solution of 1-chloro-5-methoxyheptane (48.1 g, 0.292 moles) is added in small portions and refluxed. The mixture is allowed to stir for 3 hours. The resultant dark yellow solution is cooled to -25° C., and the condenser is removed and replaced with a dry ice addition funnel. A solution of 3-chlorocyclopentene (29.9 g, 0.292 moles) is added over a period of one hour. The viscous solution is poured into two liters of saturated ammonium chloride, extracted with ether, and dried over anhydrous sodium sulfate. Distillation yields 3-(5-methoxyheptyl)cyclopentene (51.5 g, 0.262 moles) as a clear, colorless oil boiling at about 90° C. at 0.3 mm and 54° C. at 0.1 mm.
[Compound]
Name
oil
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reactant
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turnings
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48.1 g
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reactant
Reaction Step Three
Quantity
29.9 g
Type
reactant
Reaction Step Four
Quantity
2 L
Type
reactant
Reaction Step Five
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300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A three-neck, round-bottomed flask containing magnesium metal turnings (7.2 g, 0.299 moles), is equipped with a Friedrich condenser and kept under a nitrogen atmosphere. Tetrahydrofuran (300 ml) is added and the contents are allowed to stir. A solution of 1-chloro-5-methoxyheptane (48.1 g, 0.292 moles) is added in small portions and refluxed. The mixture is allowed to stir for 3 hours. The resultant dark yellow solution is cooled to -25° C., and the condenser is removed and replaced with a dry ice addition funnel. A solution of 3-chlorocyclopentene (29.9 g, 0.292 moles) is added over a period of one hour. The viscous solution is poured into two liters of saturated ammonium chloride, extracted with ether, and dried over anhydrous sodium sulfate. Distillation yields 3-(5-methoxyhept-1-yl)cyclopentene {3-(5-methoxyheptyl)cyclopentene} (51.5 g, 0.262 moles) as clear, colorless oil boiling at about 90° C. at 0.3 mm and 54° C. at 0.1 mm.
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0 (± 1) mol
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reactant
Reaction Step One
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turnings
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reactant
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48.1 g
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reactant
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Quantity
29.9 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Magnesium metal turnings (7.2 g, 0.299 moles) are added to a three-necked, round-bottomed flask equipped with a Friedrich condenser and kept under nitrogen gas. Tetrahydrofuran (300 ml) is transferred to the flask and the contents stirred. A clear, colorless solution of 1-chloro-5-methoxyheptane (48.1 g, 0.292 moles) is added portionwise and refluxed. The final third portion is added and the mixture stirred for 3 hours. The dark yellow solution is cooled to -25° C., the condenser is removed and replaced with a dry ice addition funnel. A clear solution of 3-chlorocyclopentene (29.9 g, 0.292 moles) is added over one hour. The solution is poured into a saturated ammonium chloride solution and stirred for one hour. The organic phase is separated and the aqueous phase is extracted with ether. The combined organic solutions are dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the crude product is then purified by fractional distillation, yielding 3-(5-methoxyhept-1-yl)cyclopentene {3-(5-methoxyheptyl)cyclopentene} as a clear, colorless oil.
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300 mL
Type
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Reaction Step Five

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